3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate
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Overview
Description
3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a 3-methylbut-2-enyl group and a 3-(3,4-dimethoxyphenyl)prop-2-enoate group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-methoxy-3-(3-methylbut-2-enyl)benzaldehyde with a suitable compound in an aqueous/ethanolic solution in the presence of potassium hydroxide . The reaction yields the desired product as a yellow crystalline solid with a melting point of 120–122 °C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Claisen-Schmidt condensation reaction mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s biological activities are influenced by its ability to interact with cellular membranes and proteins, leading to changes in cellular functions. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
- 3-Methyl-2-butenoic acid, 3-methylbut-2-enyl ester
Uniqueness
3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 3-methylbut-2-enyl group and a 3-(3,4-dimethoxyphenyl)prop-2-enoate group sets it apart from other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-12(2)9-10-20-16(17)8-6-13-5-7-14(18-3)15(11-13)19-4/h5-9,11H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITNXSGLLFVELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40761002 |
Source
|
Record name | 3-Methylbut-2-en-1-yl 3-(3,4-dimethoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40761002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101429-87-2 |
Source
|
Record name | 3-Methylbut-2-en-1-yl 3-(3,4-dimethoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40761002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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